2-Chloro-6-fluoropyrido[2,3-d]pyrimidine
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Overview
Description
2-Chloro-6-fluoropyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of a chlorine atom at the 2-position and a fluorine atom at the 6-position on the pyrido[2,3-d]pyrimidine ring system. Pyridopyrimidines are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoropyrido[2,3-d]pyrimidine typically involves the nucleophilic substitution reaction of a suitable pyridopyrimidine precursor. One common method involves the reaction of 2,6-dichloropyrimidine with a fluorinating agent under controlled conditions to introduce the fluorine atom at the 6-position . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoropyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form dihydropyridopyrimidines.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted pyridopyrimidines, N-oxides, and dihydropyridopyrimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-6-fluoropyrido[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and anti-inflammatory agent.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoropyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 2,4-Dichloropyrido[2,3-d]pyrimidine
- 6-Aryl-pyrido[2,3-d]pyrimidine derivatives
Uniqueness
2-Chloro-6-fluoropyrido[2,3-d]pyrimidine is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency and selectivity as an inhibitor of specific molecular targets compared to other pyridopyrimidine derivatives .
Properties
Molecular Formula |
C7H3ClFN3 |
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Molecular Weight |
183.57 g/mol |
IUPAC Name |
2-chloro-6-fluoropyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H3ClFN3/c8-7-11-2-4-1-5(9)3-10-6(4)12-7/h1-3H |
InChI Key |
DPHAXPUJFBKTOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC(=NC2=NC=C1F)Cl |
Origin of Product |
United States |
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